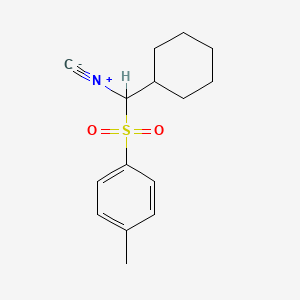![molecular formula C10H13NO2 B1356300 顺式-4-氮杂三环[5.2.2.0<sup>2,6</sup>]十一碳-3,5-二酮 CAS No. 85922-86-7](/img/structure/B1356300.png)
顺式-4-氮杂三环[5.2.2.02,6]十一碳-3,5-二酮
描述
CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
作用机制
Target of Action
It’s known that the compound has shown significant inhibition against gram-positive cocci , suggesting that it may target bacterial cell wall synthesis or other essential processes in these organisms.
Mode of Action
The compound’s structure suggests that it may interact with its targets through intermolecular n-h…o hydrogen bonds . This interaction differentiates two peptide units: N1-C2=O2 and N1-C1=O1, causing the lengthening of the C=O bond and the shortening of C-N distance around the O atom being an acceptor of hydrogen bond .
Result of Action
The compound has shown significant inhibition against gram-positive cocci , suggesting that it may lead to the death of these bacteria.
生化分析
Biochemical Properties
CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain proteases, inhibiting their activity and thereby affecting protein degradation pathways . Additionally, it can bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .
Cellular Effects
The effects of CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione on cells are diverse and depend on the cell type and context. In some cell types, this compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can activate or inhibit certain transcription factors, thereby regulating the expression of genes involved in cell growth, differentiation, and apoptosis . Moreover, CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione can affect cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time when exposed to specific environmental factors . Long-term exposure to CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes . For example, this compound can influence the activity of enzymes involved in the citric acid cycle, glycolysis, and other metabolic pathways . These interactions can lead to changes in metabolic flux and levels of specific metabolites .
Transport and Distribution
The transport and distribution of CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its localization within different cellular compartments . The distribution of this compound can affect its overall activity and function, as well as its accumulation in specific tissues .
Subcellular Localization
CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione exhibits specific subcellular localization patterns that influence its activity and function . Targeting signals and post-translational modifications can direct this compound to particular compartments or organelles within the cell . For instance, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins . Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes .
属性
IUPAC Name |
(2R,6S)-4-azatricyclo[5.2.2.02,6]undecane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-9-7-5-1-2-6(4-3-5)8(7)10(13)11-9/h5-8H,1-4H2,(H,11,12,13)/t5?,6?,7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCMBOIXKWSTSJ-HYNHDVCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C3C2C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@H]3[C@@H]2C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574853 | |
| Record name | (3aR,7aS)-Hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85922-86-7 | |
| Record name | (3aR,7aS)-Hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5- dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)
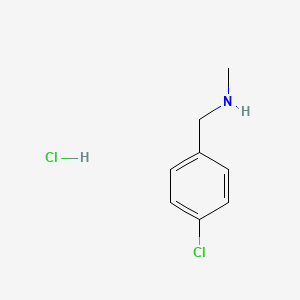
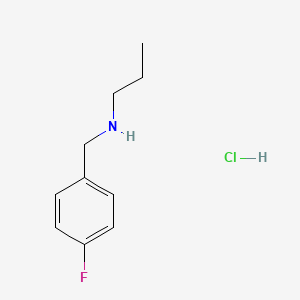

![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B1356238.png)
![1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1356240.png)

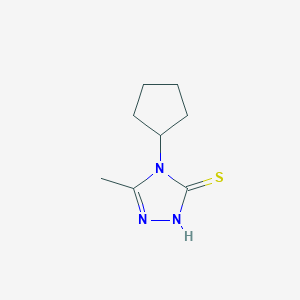
![5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1356249.png)
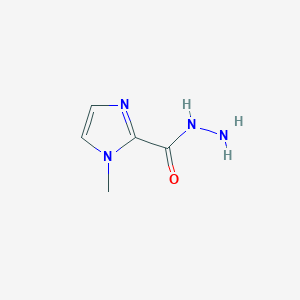


![Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide](/img/structure/B1356258.png)
